molecular formula C14H7Cl3N2O2 B2752656 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one CAS No. 338412-55-8

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one

Cat. No.: B2752656
CAS No.: 338412-55-8
M. Wt: 341.57
InChI Key: BUEVVHLDBFJMOC-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one (CAS 477864-78-1) is a halogenated quinazolinone derivative characterized by a quinazolin-4-one core substituted with chlorine atoms at positions 6 and 2 (the latter via a 2,4-dichlorophenyl group) and a hydroxyl group at position 2. Its molecular formula is C₁₄H₇Cl₃N₂O₂, with a molar mass of 357.57 g/mol .

Properties

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O2/c15-7-2-4-12-10(5-7)14(20)19(21)13(18-12)9-3-1-8(16)6-11(9)17/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEVVHLDBFJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 6-chloro-2-(2,4-dichlorophenyl)-3-quinazolinone.

    Reduction: Formation of 6-chloro-2-(2,4-dichlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Anticancer Activity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
    • Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
  • Biological Research:
    • Enzyme Inhibition: Investigations have focused on the compound's ability to modulate enzyme activity, particularly in pathways related to cancer proliferation and inflammatory responses. Its mechanism often involves binding to active sites of enzymes or receptors .
    • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Industrial Applications:
    • The compound is utilized in the development of new materials and chemical processes due to its unique structural features that can enhance binding affinity to various molecular targets .

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism:
    • Research demonstrated that the compound effectively inhibited COX enzyme activity, leading to decreased prostaglandin synthesis and subsequent reduction in inflammatory responses in vitro. This mechanism underscores its potential therapeutic application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-one derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural and Substituent Analysis

Compound Name (CAS) Molecular Formula Key Substituents Molar Mass (g/mol) Notable Features
6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one (477864-78-1) C₁₄H₇Cl₃N₂O₂ - 6-Cl
- 2-(2,4-Cl₂-phenyl)
- 3-OH
357.57 Hydroxyl group enhances hydrogen bonding; dichlorophenyl increases lipophilicity
6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one (338774-53-1) C₁₄H₆Cl₄N₂O₂ - 6,8-Cl₂
- 2-(2,4-Cl₂-phenyl)
- 3-OH
376.00 Additional Cl at position 8 increases steric bulk and electron-withdrawing effects
Quinconazole (unspecified CAS) C₁₅H₁₀Cl₂N₄O - 2-(1H-1,2,4-triazol-1-yl)
- 3-(2,4-Cl₂-phenyl)
357.17 Triazole substituent enhances antifungal activity via metal coordination
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4-one (60512-91-6) C₁₁H₁₂ClN₃O - 6-Cl
- 2-ethyl
- 3-(methylamino)
237.69 Alkyl and amino groups improve solubility; potential CNS activity
3-(2,4-Dichlorobenzoyl)-6-hexyl-4-hydroxyquinolin-2-one (unspecified CAS) C₂₂H₂₀Cl₂NO₃ - 6-hexyl
- 3-(2,4-Cl₂-benzoyl)
- 4-OH
440.31 Extended alkyl chain enhances membrane permeability; benzoyl group aids binding

Biological Activity

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14H7Cl3N2O2
  • Molar Mass: 341.58 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and chlorination under reflux conditions using solvents like ethanol or acetic acid. Catalysts such as hydrochloric acid may be employed to enhance yield .

Biological Activity Overview

This compound exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways .

The biological effects of this compound are attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions that lead to reduced cell proliferation and inflammation .

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Anti-inflammatory Mechanism:
    • Research demonstrated that the compound effectively inhibited the activity of COX enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammatory responses in vitro.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of chloro and hydroxyl groups, enhancing its binding affinity and biological activity compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinoneLacks chlorine at the 6-positionDifferent pharmacological profile
6-chloro-2-phenyl-3-hydroxy-4(3H)-quinazolinoneLacks the dichlorophenyl groupMay have different biological activities
2-(2,4-dichlorophenyl)-4(3H)-quinazolinoneLacks hydroxyl group at the 3-positionPotentially less soluble and less bioactive

Q & A

Q. What synthetic methodologies are reported for 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one and related quinazolinones?

A common approach involves cyclocondensation of substituted anthranilic acids with dichlorophenyl-containing reagents. For example, analogous compounds like 6-chloro-2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one are synthesized via multi-step reactions, including hydrogenation and cyclization, yielding >90% purity (see specific procedures in ). Key steps include:

  • Intermediate formation : Reacting 2-(chloroacetyl)amino benzoic acid with dichlorophenyl-substituted amines.
  • Cyclization : Acid-catalyzed or thermal cyclization to form the quinazolinone core.
  • Characterization : Confirmed via IR (C=O stretch at ~1646 cm⁻¹), 1^1H/13^13C NMR, and HRMS (e.g., [M+H]+^+ at m/z 277) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard methods include:

  • NMR spectroscopy : 1^1H NMR (300–500 MHz) identifies substituent environments (e.g., aromatic protons at δ 7.0–8.1 ppm) and confirms regiochemistry .
  • IR spectroscopy : Detects functional groups (e.g., hydroxyl at ~3318 cm⁻¹, carbonyl at ~1646 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular formula (e.g., m/z 287.74 for C15_{15}H14_{14}ClN3_3O) .
  • X-ray crystallography (for crystalline derivatives): Resolves absolute configuration and hydrogen-bonding networks (R factor < 0.05) .

Q. How are preliminary biological activities screened for this compound?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC50_{50} values ~10–15 µM for antitumor activity) .
  • Enzyme inhibition : Kinase or reductase inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in quinazolinone derivatives?

  • Data collection : Single-crystal diffraction at 100 K (λ = 0.71073 Å) with SHELX programs (SHELXL for refinement, SHELXS for solution) .
  • Key parameters : R factor < 0.04, data-to-parameter ratio >20, and hydrogen-bonding analysis (e.g., O–H···N interactions stabilize the 3-hydroxy group) .
  • Software : SHELXPRO for macromolecular interfaces and Coot for model validation .

Q. How can researchers address contradictions in reported bioactivity data for quinazolinones?

  • Comparative studies : Use standardized assays (e.g., identical cell lines, IC50_{50} protocols) to minimize variability .
  • SAR analysis : Systematically modify substituents (e.g., chloro vs. methyl groups) to isolate pharmacophores. For example, 2-(2,4-dichlorophenyl) enhances antimicrobial activity vs. phenyl analogs .
  • Statistical validation : Multivariate analysis (e.g., PCA) to identify outliers or confounding factors .

Q. What strategies are effective for designing quinazolinone derivatives with improved pharmacokinetic properties?

  • Scaffold hybridization : Integrate bioactive moieties (e.g., thiazole or pyrazole rings) to enhance target affinity .
  • Solubility optimization : Introduce polar groups (e.g., sulfonic acid in ) or pro-drug formulations .
  • Metabolic stability : Deuterium labeling or fluorination at metabolically labile sites (e.g., C-6 position) .

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